molecular formula C20H16BrClN2O2 B451490 6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B451490
M. Wt: 431.7g/mol
InChI Key: WSOKLSUSGJPUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and morpholine functional groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the bromine and chlorine substituents. The morpholine-4-carbonyl group is then attached through a series of nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)quinoline: Lacks the bromine and morpholine-4-carbonyl groups.

    4-(Morpholine-4-carbonyl)quinoline: Lacks the bromine and 4-chlorophenyl groups.

    6-Bromoquinoline: Lacks the 4-chlorophenyl and morpholine-4-carbonyl groups.

Uniqueness

6-BROMO-2-(4-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the combination of bromine, chlorine, and morpholine functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16BrClN2O2

Molecular Weight

431.7g/mol

IUPAC Name

[6-bromo-2-(4-chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H16BrClN2O2/c21-14-3-6-18-16(11-14)17(20(25)24-7-9-26-10-8-24)12-19(23-18)13-1-4-15(22)5-2-13/h1-6,11-12H,7-10H2

InChI Key

WSOKLSUSGJPUDN-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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